Ranolazine is a piperazine derivative classified as an anti-ischemic agent. [] It has been primarily used in research to study its potential for treating angina pectoris and other cardiovascular conditions. [] Ranolazine is known for its unique mechanism of action, which involves modulating myocardial energy metabolism and inhibiting the late sodium current in cardiac cells. [] This allows it to exert anti-ischemic effects without significantly impacting heart rate or blood pressure. []
Ranolazine was first approved by the U.S. Food and Drug Administration in 2006 and is marketed under the brand name Ranexa. It belongs to the class of drugs known as antianginals, which are used to alleviate chest pain associated with heart disease. This compound is classified as a metabolic modulator, as it alters cardiac metabolism, thereby enhancing myocardial efficiency.
Ranolazine can be synthesized through several methods, with the most notable being:
The synthesis typically involves:
Ranolazine undergoes several chemical reactions during its synthesis:
Ranolazine's mechanism of action primarily involves:
These actions contribute to its efficacy in treating angina by enhancing blood flow and reducing the workload on the heart.
Ranolazine is primarily used in clinical settings for:
Ranolazine exerts its primary anti-ischemic and antiarrhythmic effects through selective inhibition of the late sodium current (INa,late), a persistent influx of sodium ions during the cardiac action potential plateau. Under physiological conditions, INa,late represents <1% of the peak transient sodium current (INa,peak). However, pathological states such as myocardial ischemia, heart failure, or inherited long QT syndrome type 3 (LQT-3) amplify INa,late by 3- to 10-fold due to impaired sodium channel inactivation [1] [5]. This augmentation prolongs action potential duration (APD), promotes intracellular sodium ([Na⁺]i) overload, and disrupts electrical stability.
Ranolazine binds to the local anesthetic receptor site in the inner pore of the cardiac voltage-gated sodium channel (NaV1.5), with preferential affinity for the inactivated state. Cryogenic electron microscopy (cryo-EM) studies reveal that ranolazine’s dimethylbenzyl ring forms a π-π interaction with phenylalanine 1760 (F1760) in domain IV-S6, while its methoxyphenoxyl group engages phenylalanine 403 (F403) in domain I-S6 [3]. This dual-domain binding stabilizes fast inactivation and reduces the probability of late channel reopenings. The half-maximal inhibitory concentration (IC₅₀) for INa,late blockade (5–15 μM) is significantly lower than for INa,peak (50–300 μM), demonstrating a 10- to 40-fold selectivity [1] [6]. Consequently, ranolazine shortens pathologically prolonged APD by 20–30% in LQT-3 models and suppresses early afterdepolarizations (EADs) during hypoxia without altering peak depolarization [5] [9].
Table 1: Electrophysiological Effects of Ranolazine on Sodium Currents
Parameter | INa,late Blockade | INa,peak Blockade | Selectivity Ratio (INa,peak/INa,late) |
---|---|---|---|
IC₅₀ (μM) | 5–15 | 50–300 | 10- to 40-fold |
Binding Site | NaV1.5 inner pore (F1760, F403) | NaV1.5 inner pore | - |
Use Dependence | Marked | Moderate | - |
Pathological Context | Ischemia, LQT-3, heart failure | Minimal effect | - |
Inhibition of INa,late by ranolazine indirectly normalizes intracellular calcium ([Ca²⁺]i) handling by attenuating reverse-mode sodium-calcium exchanger (NCX) activity. Pathological INa,late elevation increases [Na⁺]i by 30–50%, which reverses the electrochemical gradient driving NCX. Instead of extruding one Ca²⁺ ion for three Na⁺ ions (forward mode), NCX imports one Ca²⁺ ion while exporting three Na⁺ ions (reverse mode) [2] [4]. This results in diastolic calcium overload, impaired relaxation, and elevated diastolic tension—key contributors to ischemic contracture and arrhythmogenesis.
Ranolazine (at therapeutic concentrations of 2–8 μM) reduces [Na⁺]i by 40–60% in ventricular myocytes during hypoxia or oxidative stress. This re-establishes the transmembrane sodium gradient, favoring NCX forward mode and restoring diastolic [Ca²⁺]i to baseline. Experimental data show ranolazine attenuates hypoxia-augmented reverse NCX current by 65% and prevents calcium-triggered arrhythmias [5] [9]. Improved calcium clearance enhances ventricular compliance, reduces wall tension, and increases subendocardial blood flow by alleviating microvascular compression [4] [6].
Beyond sodium channel modulation, ranolazine inhibits the rapid delayed rectifier potassium current (IKr) encoded by the human ether-à-go-go-related gene (hERG). This blockade occurs at higher concentrations (IC₅₀ ≈ 12–20 μM) than those required for INa,late inhibition and exhibits mild use dependence [2] [6]. IKr suppression prolongs ventricular repolarization, manifesting as a dose-dependent QT interval lengthening of 2–6 milliseconds in clinical studies.
However, ranolazine’s IKr blockade differs fundamentally from pure class III antiarrhythmics:
Thus, the mild QT prolongation induced by ranolazine is considered a biomarker of exposure rather than a proarrhythmic liability.
Ranolazine partially inhibits mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (LC3-KAT), a pivotal enzyme in β-oxidation of fatty acids [4] [6]. During ischemia, fatty acid metabolism generates 20–25% less ATP per oxygen molecule than glucose oxidation. Excessive fatty acid utilization also suppresses pyruvate dehydrogenase (PDH), further limiting glucose-derived ATP production.
By reducing fatty acid oxidation, ranolazine:
This metabolic shift complements ranolazine’s ion channel effects by optimizing energy substrate utilization under hypoxic conditions.
Table 2: Metabolic Effects of Ranolazine in Ischemic Myocardium
Parameter | Baseline (Ischemia) | Ranolazine Treatment | Change (%) |
---|---|---|---|
Fatty Acid Oxidation | 80–90% of ATP production | 50–60% | ↓ 30–40% |
Glucose Oxidation | 10–20% of ATP production | 40–50% | ↑ 100–150% |
ATP Yield per O₂ Molecule | Low | High | ↑ 10–15% |
Lactate Production | Elevated | Reduced | ↓ 25–35% |
Ranolazine’s chemical structure is N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide. Its pharmacological profile is defined by three domains:
Derivatives modified at the phenylacetamide terminus (e.g., halogenation) exhibit enhanced IKr blockade, correlating with QT prolongation risk. Conversely, analogs with constrained methoxyphenoxy moieties retain INa,late selectivity but lose metabolic activity, confirming distinct structural determinants for ion channel versus metabolic effects [3] [8]. Cryo-EM analyses further demonstrate that ranolazine’s binding to F1760 and F403 induces a π-helix conformation in domain IV-S6, which allosterically modulates channel inactivation gating—a feature absent in classical local anesthetics [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7